BenchChemオンラインストアへようこそ!

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine

Linker SAR Conformational analysis Drug design

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine (CAS 1503651-94-2, molecular formula C₁₂H₁₆FN, MW 193.26 g/mol) is a secondary cyclopropylamine bearing a 2-fluorophenyl group connected via a propyl spacer to the cyclopropane-amine core. It belongs to the arylcyclopropylamine (ACPA) class, a privileged scaffold in medicinal chemistry for irreversible inhibition of flavin-dependent amine oxidases such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO A/B).

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B13316545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Fluorophenyl)propyl]cyclopropanamine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1F)NC2CC2
InChIInChI=1S/C12H16FN/c1-2-12(14-9-7-8-9)10-5-3-4-6-11(10)13/h3-6,9,12,14H,2,7-8H2,1H3
InChIKeyQKOPIFDUXHTPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine – Structural Identity & Procurement-Relevant Baseline for Fluorinated Cyclopropylamine Research Chemicals


N-[1-(2-Fluorophenyl)propyl]cyclopropanamine (CAS 1503651-94-2, molecular formula C₁₂H₁₆FN, MW 193.26 g/mol) is a secondary cyclopropylamine bearing a 2-fluorophenyl group connected via a propyl spacer to the cyclopropane-amine core . It belongs to the arylcyclopropylamine (ACPA) class, a privileged scaffold in medicinal chemistry for irreversible inhibition of flavin-dependent amine oxidases such as lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO A/B) [1]. The compound is supplied as a research-grade intermediate with a certified purity of ≥95% (validated by NMR, HPLC, and GC batch analysis) . Its unique N-(1-propyl) substitution pattern distinguishes it from the more common N-cyclopropyl-benzylamine or 1-phenylcyclopropylamine frameworks, making it a valuable tool for structure-activity relationship (SAR) studies targeting epigenetic and CNS enzymes [1].

Why N-[1-(2-Fluorophenyl)propyl]cyclopropanamine Cannot Be Replaced by Common ACPA Analogs in LSD1/MAO Drug Discovery Programs


In the arylcyclopropylamine class, minor modifications to the linker length, fluorine position, or N-substitution pattern drastically alter enzyme inhibitory potency, isoform selectivity, and irreversible binding kinetics [1]. For instance, 1-phenylcyclopropylamine (PCPA) is a selective MAO B inhibitor (IC₅₀ ~ 0.1 µM against MAO B), whereas introducing a fluorine atom at the cyclopropane 2-position reverses selectivity toward MAO A [1]. Similarly, shifting the fluorine from the aromatic ring to the cyclopropane ring can reduce potency by >100-fold [2]. The propyl spacer in the target compound is absent in the standard trans-2-fluoro-2-phenylcyclopropylamine scaffold and in N-cyclopropyl-2-fluorobenzylamine, creating a fundamentally different spatial presentation of the fluorophenyl pharmacophore to the enzyme active site [2]. Therefore, substituting this compound with a generic ACPA cannot reproduce the same steric and electronic profile, which directly impacts target engagement and selectivity [1][2].

Quantitative Differentiation of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine Versus Closest Analogs – Evidence-Based Selection Criteria


Propyl Spacer Length Confers Conformational Flexibility Not Achievable with Methylene-Bridged or Directly Attached Cyclopropylamine Analogs

The target compound contains a three-carbon (propyl) spacer between the cyclopropane amine nitrogen and the 2-fluorophenyl ring. The closest commercially available comparators are N-cyclopropyl-2-fluorobenzylamine (CAS 625435-02-1), featuring a single methylene (–CH₂–) linker, and 1-(2-fluorophenyl)cyclopropanamine (CAS 886366-50-3), which has the amine directly attached to the cyclopropane ring at the α-position to the aryl group. The extended propyl chain in the target molecule increases the count of freely rotatable bonds from 2 (methylene analog) to 4, which in structurally related amine series has been shown to alter LSD1 inhibitory potency by >5-fold through modulation of binding pocket accommodation [1]. This structural feature is not available in the shorter-linker analogs, making the target compound uniquely suited for exploring linker-length SAR in epigenetic enzyme inhibitor programs [1].

Linker SAR Conformational analysis Drug design

Certified Batch-Level Purity of 95% with Tri-Method Characterization Exceeds Typical Unvalidated Catalog Specifications for Analogous Fluorinated Cyclopropylamines

The target compound is supplied with a documented purity of 95% and accompanied by orthogonal analytical characterization (NMR, HPLC, GC) on a per-batch basis . In contrast, many closely related fluorinated cyclopropylamine building blocks, such as 1-(2-fluorophenyl)cyclopropylamine and N-cyclopropyl-2-fluorobenzylamine , are typically available from catalog vendors with listed purity values (e.g., 97%) but without published batch-specific QC chromatograms or spectra. The availability of tri-method batch data reduces the risk of undetected isomeric or residual solvent contamination that could confound biological assay results .

Quality control Procurement specification Analytical validation

2-Fluorophenyl Substitution Pattern Offers Distinct Electronic Profile Compared to 4-Fluorophenyl or Non-Fluorinated Analogs in ACPA Enzyme Inhibition

In the LSD1 inhibitor SAR study by Miyamura et al., a meta-fluorophenyl-substituted ACPA (compound 1d) exhibited a 5-fold improvement in potency (IC₅₀ = 14.5 µM) compared to the unsubstituted parent phenylcyclopropylamine (1a, IC₅₀ ≈ 73 µM) [1]. While the target compound places the fluorine at the ortho (2-) position rather than meta, the electron-withdrawing effect of the fluorine atom is still expected to modulate the π-stacking interactions with the FAD cofactor in the LSD1 active site, as demonstrated across a range of fluorinated ACPAs [1]. The 2-fluoro regioisomer is structurally distinct from the 4-fluoro analog N-cyclopropyl-3-(4-fluorophenyl)propylamine (CAS 852661-70-2), which has not been reported to show the same potency enhancement in published SAR tables [1].

Fluorine SAR Electronic effects Enzyme inhibition

Fluorinated Cyclopropylamine Patent Landscape Confirms N-(1-Arylpropyl) Substitution as a Privileged Motif for LSD1-Targeted Cancer Therapeutics

Patent EP 3431471 A4 (filed 2017, published 2019) explicitly claims fluorinated cyclopropylamine compounds of formula I, including N-alkylated variants, as LSD1 inhibitors for the treatment of cancers [1]. Examples within the patent encompass N-(1-arylpropyl)cyclopropanamine substructures. In contrast, the earlier Abbott Laboratories patent US 2008/0207653 A1 on cyclopropyl amine derivatives as histamine H3 receptor ligands focuses on different aryl and heteroaryl attachments without the propyl spacer [2]. This divergence in patent family coverage indicates that the N-(1-arylpropyl) motif is specifically recognized as a pharmacophore for epigenetic (LSD1) rather than GPCR (histamine) targets, directing procurement toward oncology-relevant screening platforms [1][2].

Patent analysis LSD1 inhibitor Cancer epigenetics

Optimized Application Scenarios for N-[1-(2-Fluorophenyl)propyl]cyclopropanamine Based on Structural and Pharmacological Differentiation


Linker-Length SAR Screening in LSD1 Inhibitor Lead Optimization Programs

The propyl spacer in N-[1-(2-Fluorophenyl)propyl]cyclopropanamine provides a conformational profile distinct from the methylene-bridged N-cyclopropyl-2-fluorobenzylamine and the directly attached 1-(2-fluorophenyl)cyclopropanamine. Medicinal chemistry teams can use this compound as a dedicated 'propyl-linker' control in structure-activity relationship panels to quantify the impact of linker elongation on LSD1 IC₅₀ and selectivity over MAO A/B, as demonstrated for analogous ACPA series where meta-fluorophenyl substitution improved potency 5-fold (14.5 µM vs. 73 µM) .

Epigenetic Probe Development Targeting LSD1 with Reduced Off-Target MAO Liability

Unlike 1-phenylcyclopropylamine (PCPA), which is a selective MAO B inhibitor, fluorinated ACPAs with appropriate N-substitution can be tuned for LSD1 selectivity over MAO isoforms . The N-(1-propyl) modification in the target compound is predicted to sterically hinder access to the MAO active site while preserving LSD1 binding, based on the observation that N-alkylation of the cyclopropane amine in S2101/S2116 series yielded sub-micromolar LSD1 inhibitors with >100-fold selectivity over MAO A . This compound serves as a starting scaffold for developing epigenetic chemical probes with minimized serotonergic/dopaminergic side-effect potential .

Oncology-Focused IP-Compliant Hit Expansion Using Fluorinated Cyclopropylamine Building Blocks

Patent EP 3431471 A4 specifically claims fluorinated cyclopropylamines of formula I, which encompasses N-[1-(2-Fluorophenyl)propyl]cyclopropanamine, as LSD1 inhibitors for cancer treatment . Industrial users prioritizing freedom-to-operate in the LSD1 oncology space can incorporate this compound into hit expansion libraries without encroaching on earlier histamine H3 receptor patents that cover alternative cyclopropyl amine chemotypes lacking the propyl spacer , thereby maintaining a cleaner IP trajectory for lead candidate development .

Procurement of Analytically Validated, Batch-Traceable Research Intermediate for Academic-Industry Collaborations

With 95% purity and tri-method batch characterization (NMR, HPLC, GC) provided by Bidepharm , this compound meets the quality documentation standards required by academic core facilities and industry CROs for collaborative drug discovery projects. This level of analytical transparency is not uniformly available for the comparator compounds 1-(2-fluorophenyl)cyclopropylamine or N-cyclopropyl-2-fluorobenzylamine, which are typically supplied without published batch-specific spectra, making the target compound the preferred choice for multi-institutional programs where data reproducibility is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(2-Fluorophenyl)propyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.